2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene
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Overview
Description
2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-fluorotoluene, followed by further chlorination to introduce the additional chlorine atoms. The reaction conditions often include the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of chlorine gas and the potential formation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form less chlorinated derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity to certain targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-methylbenzene: Similar in structure but lacks the fluorine atom.
2,4-Dichloro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a dichloro(2-fluorophenyl)methyl group.
2,4-Dichloro-1-iodobenzene: Contains an iodine atom instead of the dichloro(2-fluorophenyl)methyl group .
Uniqueness
The uniqueness of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of chlorine and fluorine atoms can influence its electronic structure, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
917751-97-4 |
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Molecular Formula |
C13H7Cl4F |
Molecular Weight |
324.0 g/mol |
IUPAC Name |
2,4-dichloro-1-[dichloro-(2-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Cl4F/c14-8-5-6-9(11(15)7-8)13(16,17)10-3-1-2-4-12(10)18/h1-7H |
InChI Key |
ZREQKCAGTKAPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F |
Origin of Product |
United States |
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